molecular formula C12H4Br6O2 B3302680 2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol CAS No. 918404-67-8

2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol

Cat. No.: B3302680
CAS No.: 918404-67-8
M. Wt: 659.6 g/mol
InChI Key: XBMXJJKKPYEAJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol is a brominated phenol derivative. This compound is known for its significant bromine content, which imparts unique chemical properties. It is primarily used in various industrial applications, including as a flame retardant and in the synthesis of other complex organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol typically involves the bromination of phenol derivatives. The process begins with the controlled reaction of elemental bromine with phenol under specific conditions to ensure selective bromination at the desired positions. The reaction is usually carried out in an organic solvent such as acetic acid or chloroform, with the temperature carefully regulated to avoid over-bromination .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where phenol and bromine are reacted under controlled conditions. The product is then purified through crystallization or distillation to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol involves its interaction with biological molecules. The bromine atoms in the compound can form strong bonds with various biological targets, disrupting normal cellular functions. This disruption can lead to antimicrobial effects or other biological activities. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol is unique due to its specific bromination pattern and the presence of the phenoxy group. This structure imparts distinct chemical properties, making it particularly effective as a flame retardant and in other industrial applications .

Properties

IUPAC Name

2,3,6-tribromo-5-(2,4,5-tribromophenoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br6O2/c13-4-1-6(15)8(2-5(4)14)20-9-3-7(16)10(17)12(19)11(9)18/h1-3,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMXJJKKPYEAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)Br)OC2=CC(=C(C(=C2Br)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30846094
Record name 2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30846094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

659.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918404-67-8
Record name 2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30846094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol
Reactant of Route 2
Reactant of Route 2
2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol
Reactant of Route 3
Reactant of Route 3
2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol
Reactant of Route 4
Reactant of Route 4
2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol
Reactant of Route 5
Reactant of Route 5
2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol
Reactant of Route 6
Reactant of Route 6
2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.